molecular formula C9H17NO B100611 2-Methyl-1-(piperidin-1-yl)propan-1-one CAS No. 17201-04-6

2-Methyl-1-(piperidin-1-yl)propan-1-one

Cat. No.: B100611
CAS No.: 17201-04-6
M. Wt: 155.24 g/mol
InChI Key: KHGRSURBPFQREH-UHFFFAOYSA-N
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Description

2-Methyl-1-(piperidin-1-yl)propan-1-one (CAS 17201-04-6) is a ketone derivative featuring a piperidine ring attached to a propan-1-one backbone with a methyl substituent at the 2-position. Its molecular formula is C₉H₁₇NO, and its structure is characterized by a planar carbonyl group (C=O) adjacent to the piperidine nitrogen, which influences its electronic and steric properties . The compound is synthesized via nucleophilic substitution or condensation reactions, often involving piperidine and substituted propanone precursors. It serves as a key intermediate in medicinal chemistry, particularly in the development of muscle relaxants and cytotoxic agents .

Properties

CAS No.

17201-04-6

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-methyl-1-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C9H17NO/c1-8(2)9(11)10-6-4-3-5-7-10/h8H,3-7H2,1-2H3

InChI Key

KHGRSURBPFQREH-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCCCC1

Canonical SMILES

CC(C)C(=O)N1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

(a) 2-Methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one (Compound 2a)

  • Structure : Replaces the piperidine group with a 2,4,6-trihydroxyphenyl ring.
  • Properties : Exhibits distinct electronic effects due to the electron-rich aromatic ring, as evidenced by ¹H-NMR shifts at δ 5.81 (s, 2H) for aromatic protons and a carbonyl signal at δ 210.3 ppm in ¹³C-NMR .

(b) 2-Methyl-3-(piperidin-1-yl)-1-(o-tolyl)propan-1-one (Tolperisone Hydrochloride)

  • Structure : Introduces an o-tolyl (2-methylphenyl) group at position 1 and a piperidine at position 3.
  • Properties : Increased lipophilicity enhances blood-brain barrier penetration, making it effective as a muscle relaxant. The hydrochloride salt improves solubility .
  • Synthesis : Achieved via multi-step alkylation, with impurities like 2-methyl-1-(4-methylphenyl)-3-(piperidin-1-yl)propan-1-one monitored via HPLC .

Piperidine Ring Modifications

(a) 1-(4-(2-Phenoxyethyl)piperidin-1-yl)propan-1-one (DC-TEADin1072-N1)

  • Structure: Incorporates a 2-phenoxyethyl extension on the piperidine nitrogen.
  • Synthesis : High yield (78%) and purity (99.37%) via nucleophilic substitution, demonstrating efficient scalability .

(b) 2-[4-(2-Chloroacetyl)phenyl]-2-methyl-1-(pyrrolidin-1-yl)propan-1-one

  • Structure : Substitutes piperidine with pyrrolidine and adds a chloroacetyl-phenyl group.
  • Properties : The smaller pyrrolidine ring increases conformational flexibility, while the chloroacetyl group enables further functionalization (e.g., antihistaminic derivatives) .

Functional Group Additions

(a) (S)-2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one

  • Structure: Adds an amino group at position 2 and a phenyl group at position 3.
  • Properties : The chiral center and phenyl group enhance interactions with biological targets, as seen in its use for synthesizing diastereomeric bedaquiline analogs. Separation via column chromatography highlights its stereochemical complexity .

(b) 1-(Piperidin-1-yl)propane-1,2-dione 4-Phenylthiosemicarbazone

  • Structure : Replaces the propan-1-one with a 1,2-dione and adds a thiosemicarbazone moiety.
  • Properties : The dione-thiosemicarbazone hybrid exhibits chelation capacity for 3d metals (e.g., Cu²⁺, Ni²⁺), enhancing antioxidant activity compared to the parent ketone .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity Synthesis Yield/Purity Reference
2-Methyl-1-(piperidin-1-yl)propan-1-one C₉H₁₇NO Piperidine, 2-methyl Muscle relaxant intermediate N/A
2-Methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one C₁₀H₁₂O₄ Trihydroxyphenyl Antioxidant candidate 6.75% yield
DC-TEADin1072-N1 C₁₆H₂₂NO₂ 4-(2-Phenoxyethyl)piperidine TEAD inhibitor 78% yield, 99.37% purity
Tolperisone Hydrochloride C₁₆H₂₄ClNO o-Tolyl, 3-piperidine Clinically used muscle relaxant High-purity via HPLC
(S)-2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one C₁₃H₁₈N₂O 2-Amino, 3-phenyl Cytotoxic agent precursor Separated diastereomers

Key Findings and Implications

Steric and Electronic Effects: Piperidine substitution (e.g., phenoxyethyl in DC-TEADin1072-N1) improves target selectivity, while aromatic substituents (e.g., trihydroxyphenyl) shift applications toward antioxidant roles .

Chirality: Amino-phenyl analogs like (S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one require precise stereochemical control for biological efficacy, as seen in diastereomer separation .

Therapeutic Potential: Structural variations directly correlate with pharmacological outcomes—e.g., Tolperisone’s o-tolyl group enhances CNS activity, whereas dione-thiosemicarbazone derivatives prioritize metal chelation .

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